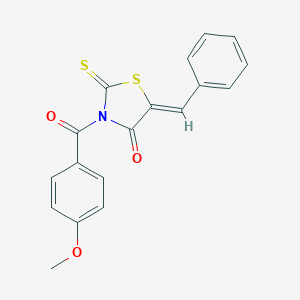
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine, also known as BBR-2, is a small molecule that has shown promising results in various scientific research studies. It is a rhodanine derivative that has been synthesized and studied extensively for its potential applications in medicine and biochemistry.
科学研究应用
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. Additionally, this compound has been used as a tool in various biochemical and physiological studies due to its ability to modulate certain signaling pathways.
作用机制
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine exerts its effects through multiple mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. This compound also activates AMPK, a protein kinase that regulates cellular metabolism. Additionally, this compound has been shown to modulate the activity of various enzymes, including acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment option for diabetes. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and modulate intracellular signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, the effects of this compound can vary depending on the concentration used and the experimental conditions.
未来方向
There are several future directions for the study of 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine. One potential area of research is the development of this compound analogs with improved pharmacokinetic properties. Additionally, this compound could be studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
Conclusion:
In conclusion, this compound is a promising small molecule that has shown potential applications in medicine and biochemistry. It has anti-inflammatory, antioxidant, and anti-tumor properties and has been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. This compound exerts its effects through multiple mechanisms and has a wide range of biochemical and physiological effects. While this compound has some limitations for lab experiments, it is a valuable tool for scientific research and has several potential future directions for study.
合成方法
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine can be synthesized through a multistep process involving the condensation of 4-methoxybenzoyl chloride with 5-benzylidene-2-thioxo-4-thiazolidinone. The resulting compound is then subjected to cyclization to obtain this compound. The synthesis of this compound is a complex process and requires specialized equipment and expertise.
属性
分子式 |
C18H13NO3S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-(4-methoxybenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13NO3S2/c1-22-14-9-7-13(8-10-14)16(20)19-17(21)15(24-18(19)23)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11- |
InChI 键 |
RNRCTMRSSLTLCD-PTNGSMBKSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)


![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)
![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)
![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)